molecular formula C21H23NO3S B2748236 N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(4-methoxyphenyl)propanamide CAS No. 2034242-60-7

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B2748236
CAS No.: 2034242-60-7
M. Wt: 369.48
InChI Key: BZVFCSCDHHDXAZ-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(4-methoxyphenyl)propanamide is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxypropyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(4-methoxyphenyl)propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4 (Sodium borohydride).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biology: It can be used in studies to understand its interaction with biological macromolecules.

    Industry: The compound can be used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can interact with various enzymes and receptors, potentially modulating their activity. The hydroxypropyl and methoxyphenyl groups can further influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(4-methoxyphenyl)propanamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-21(24,19-13-16-5-3-4-6-18(16)26-19)14-22-20(23)12-9-15-7-10-17(25-2)11-8-15/h3-8,10-11,13,24H,9,12,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVFCSCDHHDXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC1=CC=C(C=C1)OC)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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